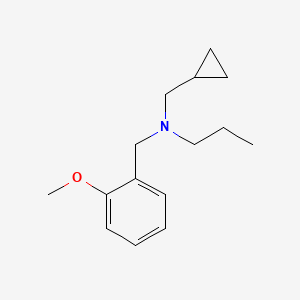![molecular formula C15H13N3O2 B5815806 4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 438622-95-8](/img/structure/B5815806.png)
4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine
説明
4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for various research studies.
作用機序
The mechanism of action of 4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine is not yet fully understood. However, studies have suggested that this compound may exert its antimicrobial and anticancer effects by targeting specific cellular pathways and enzymes.
Biochemical and Physiological Effects
Studies have shown that 4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine can have various biochemical and physiological effects on living organisms. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has also been shown to have antioxidant properties that can protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potent antimicrobial and anticancer activity. This compound can be used as a lead compound for the development of new drugs that target specific cellular pathways and enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research on 4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine. One of the potential applications of this compound is in the development of new antibiotics that can be used to treat drug-resistant bacterial infections. Additionally, this compound can also be studied for its potential use in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成法
The synthesis of 4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine involves a multi-step process that includes the reaction of various reagents. The most commonly used method for synthesizing this compound is the Hantzsch reaction, which involves the condensation of 2 equivalents of 4-methoxybenzaldehyde with 1 equivalent of nicotinic acid hydrazide and 1 equivalent of acetic anhydride in the presence of a catalyst.
科学的研究の応用
4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-4-2-11(3-5-13)10-14-17-15(18-20-14)12-6-8-16-9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDGOWWUQIFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185028 | |
| Record name | 4-[5-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
438622-95-8 | |
| Record name | 4-[5-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438622-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)




![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)

![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)